An In-depth Technical Guide to the Mechanism of Action of DA-1241 in Metabolic Dysfunction-Associated Steatohepatitis (MASH)
An In-depth Technical Guide to the Mechanism of Action of DA-1241 in Metabolic Dysfunction-Associated Steatohepatitis (MASH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive liver disease characterized by steatosis, inflammation, and fibrosis, with a significant unmet medical need. DA-1241, a novel, orally available small molecule, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the mechanism of action of DA-1241 in MASH, detailing its molecular targets, downstream signaling pathways, and its multifaceted effects on liver pathophysiology. The information presented herein is synthesized from preclinical and clinical data, intended to serve as a resource for researchers and professionals in the field of metabolic diseases and drug development.
Introduction to DA-1241
DA-1241 is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119).[1][2][3][4] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, and to a lesser extent in the liver.[1][5] Its activation is known to play a crucial role in glucose homeostasis and lipid metabolism. DA-1241 has demonstrated beneficial effects on glucose control, lipid profiles, and liver health in both preclinical models of MASH and in clinical trials involving patients with presumed MASH.[2][3][4]
Core Mechanism of Action: GPR119 Agonism
The primary mechanism of action of DA-1241 is the activation of GPR119. This activation initiates a cascade of downstream signaling events that collectively contribute to its therapeutic effects in MASH.
Glucagon-Like Peptide-1 (GLP-1) Secretion
Activation of GPR119 in intestinal L-cells by DA-1241 stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1][5] GLP-1 is an incretin (B1656795) hormone with pleiotropic effects on glucose and energy homeostasis. The increased levels of GLP-1 contribute to:
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Enhanced glucose-dependent insulin (B600854) secretion: This helps to improve glycemic control, a key factor in MASH pathogenesis.[1]
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Suppression of glucagon (B607659) secretion: This reduces hepatic glucose production.
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Delayed gastric emptying and promotion of satiety: These effects can contribute to weight management.
The combination of DA-1241 with a dipeptidyl peptidase-4 (DPP-4) inhibitor, such as sitagliptin, has been shown to further enhance the effects of endogenous GLP-1 by preventing its degradation.[6][7]
Key Signaling Pathways Modulated by DA-1241
DA-1241 exerts its hepatoprotective effects through the modulation of critical signaling pathways involved in inflammation and lipid metabolism.
Inhibition of NF-κB Signaling Pathway
Chronic inflammation is a hallmark of MASH. DA-1241 has been shown to alleviate hepatic and systemic inflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][7]
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In hepatocytes: DA-1241 prevents the nuclear translocation of the NF-κB p65 subunit, a key step in the activation of pro-inflammatory gene transcription.[1]
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In macrophages: It inhibits lipopolysaccharide (LPS)-induced NF-κB activation and the subsequent secretion of pro-inflammatory cytokines.[1]
This anti-inflammatory action contributes to the reduction of liver inflammation and damage observed in preclinical models.[7]
Upregulation of TFEB-Mediated Autophagy
Hepatic steatosis, the accumulation of fat in the liver, is the initial stage of MASH. DA-1241 has been shown to ameliorate fatty liver by upregulating autophagy through the activation of Transcription Factor EB (TFEB).[8]
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TFEB Nuclear Translocation: DA-1241 promotes the translocation of TFEB from the cytoplasm to the nucleus.
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Autophagy and Lysosomal Gene Expression: In the nucleus, TFEB acts as a master regulator, increasing the expression of genes involved in autophagy and lysosome biogenesis.
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Lipid Droplet Clearance: The enhanced autophagic flux facilitates the breakdown and clearance of lipid droplets in hepatocytes, thereby reducing steatosis.
This TFEB-mediated autophagic process is a key mechanism by which DA-1241 reduces hepatic fat accumulation.[8]
Preclinical Evidence
The therapeutic potential of DA-1241 in MASH has been demonstrated in various preclinical animal models.
Experimental Protocols
A common experimental workflow for evaluating DA-1241 in preclinical MASH models is as follows:
Summary of Preclinical Findings
| Parameter | Model | Key Findings | Reference |
| Hepatic Steatosis | GAN diet-induced MASH mice | DA-1241 monotherapy and in combination with semaglutide (B3030467) reduced liver cholesterol levels. | [9] |
| High-fat diet-fed mice | Reduced hepatic triglyceride levels. | [2] | |
| Inflammation | GAN diet-induced MASH mice | Combination with semaglutide improved NAFLD Activity Score (NAS), driven by reductions in steatosis and lobular inflammation. | [9] |
| CCl4-induced liver injury mice | DA-1241 significantly lowered plasma ALT levels. | [9] | |
| Fibrosis | GAN diet-induced MASH mice | Combination with semaglutide improved liver fibrosis. | [9] |
| Glucose Metabolism | High-fat diet-fed mice | Improved glucose tolerance and insulin sensitivity. | [2] |
Clinical Evidence: Phase 2a Trial (NCT06054815)
A 16-week, randomized, placebo-controlled Phase 2a clinical trial evaluated the efficacy and safety of DA-1241 in patients with presumed MASH.[3][8][10]
Study Design
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Participants: 109 subjects with presumed MASH.[3]
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Treatment Arms:
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Placebo
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DA-1241 50 mg daily
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DA-1241 100 mg daily
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DA-1241 100 mg + Sitagliptin 100 mg daily[10]
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Primary Endpoint: Change from baseline in Alanine Aminotransferase (ALT) levels at week 16.[3][8]
Summary of Clinical Findings
| Parameter | Treatment Group | Result | p-value vs. Placebo | Reference |
| ALT Reduction | DA-1241 100mg | Statistically significant reduction at weeks 4 and 8; near significant at week 16. | <0.05 (weeks 4 & 8) | [8][10] |
| ALT Normalization | DA-1241 50mg | Odds Ratio: 10.500 | 0.0487 | [8] |
| CAP Score Improvement | DA-1241 100mg | Statistically significant reduction. | 0.0308 | [8] |
| DA-1241 100mg + Sitagliptin 100mg | Statistically significant reduction. | 0.0452 | [8] | |
| HbA1c Reduction | DA-1241 100mg | Statistically significant reduction from baseline. | 0.0179 | [8] |
| DA-1241 100mg + Sitagliptin 100mg | Statistically significant reduction from baseline. | 0.0050 | [8] | |
| FAST Score Reduction | DA-1241 100mg + Sitagliptin 100mg | Statistically significant reduction. | 0.0416 | [8] |
DA-1241 was generally well-tolerated in the trial.[3]
Conclusion
DA-1241 represents a novel therapeutic approach for MASH with a multi-pronged mechanism of action. As a GPR119 agonist, it not only improves glucose metabolism through the stimulation of GLP-1 secretion but also directly targets key pathological processes in the liver. Its ability to inhibit the pro-inflammatory NF-κB pathway and promote the clearance of hepatic lipids via TFEB-mediated autophagy underscores its potential as a disease-modifying agent in MASH. The promising results from preclinical studies and the Phase 2a clinical trial warrant further investigation of DA-1241 as a monotherapy and in combination with other agents for the treatment of this complex metabolic liver disease.
References
- 1. DA-1241, a GPR119 Agonist, Ameliorates Fatty Liver Through the Upregulation of TFEB-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. metaviatx.com [metaviatx.com]
- 4. MetaVia Presents Pre-Clinical Data on DA-1241 Demonstrating Additive Hepatoprotective Effects in Combination With Efruxifermin at the ADA's 85th Scientific Session | MetaVia Inc. [ir.metaviatx.com]
- 5. DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice [e-dmj.org]
- 6. researchgate.net [researchgate.net]
- 7. GPR119 activation by DA-1241 alleviates hepatic and systemic inflammation in MASH mice through inhibition of NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MetaVia Announces Positive Top-Line Results From Its Phase 2a Clinical Trial of DA-1241 in Patients with Presumed MASH | MetaVia Inc. [ir.metaviatx.com]
- 9. NeuroBo Pharmaceuticals' DA-1241 in Combination with Semaglutide Improves Liver Fibrosis and Demonstrates Additive Hepatoprotective Effects in Pre-Clinical MASH Models Compared to Either Treatment, Alone [prnewswire.com]
- 10. MetaVia reports results from Phase 2a clinical trial of DA-1241 | Nasdaq [nasdaq.com]
